5-Chloro-7-fluoro-1,3-benzoxazole
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Overview
Description
5-Chloro-7-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate substituted aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 5-chloro-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation to form oxazolone derivatives or reduction to form benzoxazoline derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxazolone derivatives.
Reduction Products: Benzoxazoline derivatives.
Scientific Research Applications
5-Chloro-7-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials, including polymers and dyes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-1,3-benzoxazole involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of enzymes such as DNA topoisomerases and protein kinases, which are involved in the regulation of cell growth and proliferation . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-benzoxazole: Lacks the fluorine atom, which may result in different biological activities.
7-Fluoro-1,3-benzoxazole: Lacks the chlorine atom, which may affect its chemical reactivity.
5,7-Dichloro-1,3-benzoxazole: Contains two chlorine atoms, which may enhance its antimicrobial properties.
Uniqueness
5-Chloro-7-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields .
Biological Activity
5-Chloro-7-fluoro-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure that includes both benzene and oxazole rings. Its molecular formula is C7H4ClFNO, with a molecular weight of approximately 203.62 g/mol. The presence of chlorine and fluorine atoms enhances its reactivity and biological properties compared to its analogs.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various strains of bacteria and fungi:
- Antifungal Activity : In vitro studies have shown that derivatives of benzoxazole, including this compound, possess antifungal activity against resistant strains of Candida albicans and Candida glabrata. For instance, certain derivatives displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans isolates .
Compound | MIC (µg/mL) | % Inhibition |
---|---|---|
5k | 16 | 64.2 ± 10.6 |
6a | 16 | 88.0 ± 9.7 |
5i | 16 | 53.0 ± 3.5 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies reveal that it can inhibit the growth of various cancer cell lines:
- Cell Lines Affected : Notable activity has been observed against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and prostate cancer (PC3) cells .
In a comparative study, the cytotoxic effects were quantified:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | <10 |
A549 | <10 |
HepG2 | <10 |
The biological activity of this compound is attributed to its interaction with several molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes such as DNA topoisomerases and protein kinases, which are essential for cell growth and proliferation.
- Disruption of Cellular Processes : The compound's mechanism includes perturbation of sterol content in fungal cells, leading to cell growth inhibition .
Study on Antifungal Activity
A study evaluated the effects of various benzoxazole derivatives on resistant strains of Candida. The results indicated that compounds like 5k and 6a showed promising antifungal activity with minimal cytotoxicity towards mammalian cells .
Study on Anticancer Properties
Another research focused on the anticancer properties of benzoxazole derivatives, highlighting their effectiveness against multiple cancer cell lines. The study concluded that these compounds could serve as potential candidates for drug development in cancer therapies .
Properties
Molecular Formula |
C7H3ClFNO |
---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
5-chloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
InChI Key |
DZCBTIMKSOIZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)F)Cl |
Origin of Product |
United States |
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